molecular formula C20H28N2O4 B086706 N,N'-Dibenzylethylenediamine diacetate CAS No. 122-75-8

N,N'-Dibenzylethylenediamine diacetate

Cat. No. B086706
CAS RN: 122-75-8
M. Wt: 360.4 g/mol
InChI Key: MTRNNCLQPVCDLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N'-Dibenzylethylenediamine diacetate involves multiple steps, starting with the condensation of benzaldehyde and ethylene diamine in ethyl acetate. This is followed by a reduction reaction using sodium borohydride to produce N,N'-dibenzyl ethylenediamine, which is then reacted with acetic acid to yield N,N'-Dibenzylethylenediamine diacetate (Guo Jian-min, 2010). Another approach describes a one-pot synthesis method that enhances yield, simplifies preparation, and shortens reaction time compared to traditional methods (H. Ting, 2010).

Molecular Structure Analysis

While specific molecular structure analysis of N,N'-Dibenzylethylenediamine diacetate was not directly found, related compounds, such as N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) and its derivatives, have been synthesized and analyzed, suggesting that structural analysis of similar compounds involves methods like MS and 1HNMR spectrometry for verification (A. Martell et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving N,N'-Dibenzylethylenediamine diacetate or its structural analogs focus on their ability to form stable chelates with metal ions. These chelates are essential in various fields, including medicinal chemistry, where they are used for radiolabeling and as iron chelators to protect against oxidative damage (Carla J. Mathias et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N,N'-Dibenzylethylenediamine diacetate were not explicitly found in the literature. However, these properties can generally be inferred or experimentally determined through standard laboratory techniques used in organic chemistry.

Chemical Properties Analysis

The chemical properties of N,N'-Dibenzylethylenediamine diacetate include its reactivity, stability under various conditions, and ability to participate in further chemical transformations. Its functionality as a ligand for metal ion chelation highlights its versatile chemical properties, particularly in forming complexes with metal ions, as shown in related research (J. Galey et al., 2000).

Scientific Research Applications

  • Complexation with Iron(III) for Protection Against Oxidative Damage : N,N'-Dibenzylethylenediamine diacetate, along with other similar chelators, has been studied for its ability to form complexes with ferric iron. These complexes are characterized in aqueous solution and are investigated for their potential to protect cells against iron-catalyzed oxidative damage (Serratrice et al., 2001).

  • Prodrugs for Iron Chelation : Research has been conducted on esters and lactones of phenolic amino carboxylic acids, including N,N'-Dibenzylethylenediamine diacetate derivatives, as prodrugs for iron chelation. Their efficacy and toxicity have been tested in animal models of iron overload (Pitt et al., 1986).

  • Membrane Permeability and Cytoprotection : Studies have been conducted on the improved membrane permeability of prodrugs over N,N'-Dibenzylethylenediamine diacetate, which in turn improves their cytoprotective capabilities against oxidative stress (Thiele & Sloan, 2016).

  • One-Pot Synthesis : Research has focused on the efficient synthesis of N,N'-Dibenzylethylenediamine diacetate via one-pot reactions, enhancing the yield and simplifying the preparation process (Ting, 2010).

  • Use in Copper-Catalyzed Amidation : N,N'-Dibenzylethylenediamine diacetate has been utilized as a bidentate ligand in copper-catalyzed amidation of aryl iodides (Hosseinzadeh et al., 2008).

  • Bifunctional Chelate for Radiolabeling Antibodies : Derivatives of N,N'-Dibenzylethylenediamine diacetate have been synthesized for binding trivalent metals and linking radiometals with antibodies, potentially useful in radioimmunotherapy and diagnostic imaging (Mathias et al., 1990).

Safety And Hazards

“N,N’-Dibenzylethylenediamine diacetate” is classified as harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . In case of ingestion, it is recommended to call a poison center or doctor/physician if you feel unwell . The compound should be disposed of to an approved waste disposal plant .

properties

IUPAC Name

acetic acid;N,N'-dibenzylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.2C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;2*1-2(3)4/h1-10,17-18H,11-14H2;2*1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRNNCLQPVCDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

140-28-3 (Parent)
Record name Benzathine diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40883314
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzylethylenediamine diacetate

CAS RN

122-75-8
Record name Benzathine diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N1,N2-bis(phenylmethyl)-, acetate (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibenzylethylenediammonium di(acetate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.158
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZATHINE DIACETATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GA Frangulyan, SN D'yachkova, TV Frenkel' - Pharmaceutical Chemistry …, 1981 - Springer
Fig. i. Chromatogram of reaction mixture from preparation of (I) and end product with reference spots. A) Development by ninhydrin solution; B) development by ninhydri n solution and …
Number of citations: 3 link.springer.com
M Pravda, K Vytřas - Journal of pharmaceutical and biomedical analysis, 1996 - Elsevier
Applications of differential pulse anodic stripping voltammetry using a new pendashtype renewed hanging mercury electrode have been investigated for trace analysis of lead in …
Number of citations: 17 www.sciencedirect.com
M Comito, R Monguzzi, S Tagliapietra, G Palmisano… - Antibiotics, 2022 - mdpi.com
Cefonicid is a second-generation cephalosporin sold under the brand name Sintocef™. It is an injectable drug obtained via a freeze-drying process and is also available for oral …
Number of citations: 2 www.mdpi.com
S Aime, L Calabi, C Cavallotti, E Gianolio… - Inorganic …, 2004 - ACS Publications
An innovative MRI contrast agent based on the unprecedented and easily obtained ligand AAZTA is described. The simple and straightforward synthesis of the ligand, together with the …
Number of citations: 268 pubs.acs.org
T Ito, T Ishii - Agricultural and Biological Chemistry, 1966 - academic.oup.com
The structure-activity in α-alkylthio-cinnamyl penicillins was studied. These penicillins were prepared by condensing 6-aminopenicillanic acid with α-alkylthio-cinnamic acids. α-…
Number of citations: 2 academic.oup.com
T Iro, T ISHII - Biological Chemistry, 1966 - best-antibiotics-review.com
The structure-activity in a-alkylthio-cinnamyl penicillins was studied. These penicillins were prepared by condensing 6-aminopenicillanic acid with a-alkylthio-cinnamic acids. a-…
Number of citations: 2 best-antibiotics-review.com
HJ Knauss, JW Porter, G Wasson - Journal of Biological Chemistry, 1959 - Elsevier
Although it has been conclusively demonstrated in numerous reports that acetate and mevalonic acid are converted to squalene or sterols (3-lo), it has not been proved that mevalonic …
Number of citations: 91 www.sciencedirect.com
MJ Morrison, N Li, RF Pratt - Bioorganic Chemistry, 2001 - Elsevier
Acyl phosph(on)ates represent a new class of inhibitors of β-lactam—recognizing enzymes. Previously described members of this class were aroyl phosph(on)ates. These compounds …
Number of citations: 12 www.sciencedirect.com
AA Aguiar, EGP Bastos, IM Soares, I Grivicich, JM Miri… - 2020 - academicjournals.org
Amburana cearensis AC Smith (Fabaceae) is a plant of Brazil, popularly known as umburana or cumaru, and is widely used in folk medicine. The population uses its bark and seeds …
Number of citations: 3 academicjournals.org
LLLLGGGL GGGGGGGGG - researchgate.net
(57) Abstract: The present invention relates to paramagnetic solid lipid nanoparticles (pSLNs) comprising an amphiphilic paramagnetic metal chelating moiety selected from: a …
Number of citations: 2 www.researchgate.net

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